t-Butyl-L-aspartyl-L-proline
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Description
T-Butyl-L-aspartyl-L-proline, also known as this compound, is a useful research compound. Its molecular formula is C13H22N2O5 and its molecular weight is 286.328. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Applications
Synthesis of 2,3-Disubstituted Pyrrolidines and Piperidines : This compound's structure is closely related to the synthesis of 2,3-disubstituted pyrrolidines and piperidines, showcasing a method based on the one-pot oxidative decarboxylation-beta-iodination of alpha-amino acid carbamates or amides. This process introduces iodine at previously unfunctionalized positions, facilitating the creation of compounds with potential relevance in pharmaceuticals and materials science (Boto et al., 2001).
Influenza Neuraminidase Inhibitors : The core structure of this compound and its derivatives have been used in the design and synthesis of potent inhibitors against influenza neuraminidase, an essential enzyme for the viral life cycle. The research illustrates how modifications of the core pyrrolidine structure can significantly impact the binding efficiency and inhibitory activity of the compounds, contributing to the development of new antiviral drugs (Wang et al., 2001).
Catalysis and Material Science
Amide Ligands for Cu-Catalyzed Coupling : A derivative of pyrrolidine-2-carboxylic acid, specifically an amide ligand, has been shown to enable the Cu-catalyzed coupling of sodium methanesulfinate with (hetero)aryl chlorides, demonstrating the utility of pyrrolidine derivatives in facilitating complex chemical reactions. This application underscores the compound's relevance in synthetic chemistry and material science, providing a pathway to synthesize pharmaceutically important compounds (Ma et al., 2017).
Molecular Design and Drug Discovery
C-H Functionalization : Research into the functionalization of cyclic amines, such as pyrrolidine, with α,β-unsaturated carbonyl compounds, has opened new avenues for the creation of complex molecules. This strategy has potential applications in drug discovery, providing a method to generate diverse molecular scaffolds that could serve as the basis for new therapeutic agents (Kang et al., 2015).
Properties
IUPAC Name |
(2S)-1-[(2S)-2-amino-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoyl]pyrrolidine-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O5/c1-13(2,3)20-10(16)7-8(14)11(17)15-6-4-5-9(15)12(18)19/h8-9H,4-7,14H2,1-3H3,(H,18,19)/t8-,9-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSUIRCJCXXBWHP-IUCAKERBSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CC(C(=O)N1CCCC1C(=O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)C[C@@H](C(=O)N1CCC[C@H]1C(=O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90654531 |
Source
|
Record name | (2S)-1-[(2S)-2-Amino-4-tert-butoxy-4-oxobutanoyl]pyrrolidine-2-carboxylic acid (non-preferred name) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90654531 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64642-65-5 |
Source
|
Record name | (2S)-1-[(2S)-2-Amino-4-tert-butoxy-4-oxobutanoyl]pyrrolidine-2-carboxylic acid (non-preferred name) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90654531 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.